molecular formula C6H10N2S B8620840 Ethyl-isothiazol-5-ylmethyl-amine

Ethyl-isothiazol-5-ylmethyl-amine

Cat. No.: B8620840
M. Wt: 142.22 g/mol
InChI Key: DFHNIUGLTLDWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-isothiazol-5-ylmethyl-amine is a heterocyclic amine featuring an isothiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at the 5-position with a methylene-linked ethylamine group. The compound’s core structure suggests applications in pharmaceutical chemistry, agrochemicals, or materials science, given the reactivity of the isothiazole ring and the functional amine group .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N-(1,2-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C6H10N2S/c1-2-7-5-6-3-4-8-9-6/h3-4,7H,2,5H2,1H3

InChI Key

DFHNIUGLTLDWFY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine
  • Structure : Replaces the isothiazole (S and N) with an isoxazole (O and N) ring.
  • Molecular Formula : C₇H₁₂N₂O (MW: 140.18) vs. Ethyl-isothiazol-5-ylmethyl-amine’s estimated formula C₆H₁₁N₂S (MW: ~155–160).
  • Lower molecular weight and polarity due to oxygen’s smaller atomic radius .
(b) (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine
  • Structure : Features a thiazole ring (S and N) with a chlorine substituent at the 2-position.
  • Molecular Formula : C₆H₉ClN₂S (MW: 177).
  • Key Differences :
    • Chlorine increases molecular weight and introduces steric/electronic effects, enhancing electrophilic reactivity.
    • Thiazole lacks the isothiazole’s adjacent S and N atoms, altering ring stability and interaction with biological targets .
(c) 5-Methylthiazol-2-amine
  • Structure : A simpler thiazole derivative with a methyl group at the 5-position and an amine at the 2-position.
  • Molecular Formula : C₄H₆N₂S (MW: 114).
  • Key Differences :
    • Absence of the ethylamine side chain reduces solubility in polar solvents.
    • Smaller size may limit binding affinity in pharmacological contexts .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point/Boiling Point Polarity (Topological PSA)
This compound (estimated) ~155–160 Ethylamine, isothiazole N/A High (due to amine and S/N)
Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine 140.18 Ethylamine, isoxazole N/A Moderate (O reduces PSA)
(2-Chloro-thiazol-5-ylmethyl)-ethyl-amine 177 Chlorine, ethylamine bp 265°C High (Cl and amine)
5-Methylthiazol-2-amine 114 Methyl, amine N/A Moderate

Notes:

  • Boiling points and polarity are influenced by halogenation (e.g., chlorine in ) and heteroatom placement.
  • Isothiazole’s sulfur enhances resonance stabilization compared to isoxazole .

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